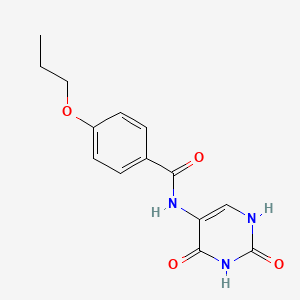
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, utilizing various starting materials such as amino-substituted thiophenes, urea, and aldehydes in the presence of catalysts. For example, a study demonstrated the synthesis of a pyrimidine derivative through a multi-step process, starting from methyl 3-aminothiophene-2-carboxylate, indicating the versatility and complexity of synthesizing these compounds (Pei Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using various analytical techniques, including X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed insights into the bond lengths, angles, and overall geometry of the compounds. The crystal structure of certain derivatives has been determined to belong to specific crystal systems, with tetragonal being one example. DFT calculations help compare the theoretical and experimental values of geometric parameters, further elucidating the structure (Pei Huang et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, demonstrating a range of properties that are of interest in medicinal chemistry and material science. For instance, certain derivatives exhibit marked inhibition against various cancer cell lines, showcasing their potential as anticancer agents. The reactivity of these compounds is also explored through their ability to participate in condensation reactions and their interaction with different chemical agents, providing a basis for developing new therapeutic agents (Pei Huang et al., 2020).
科学的研究の応用
Stabilization of Amide Conformations
Research by Forbes et al. (2001) demonstrated that N-(pyrimidin-2-yl)pentafluorobenzamide adopts a cis amide bond in the solid state, showing the influence of solvent on the conformational equilibrium of similar compounds. This study highlights the potential use of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-propoxybenzamide in understanding the stabilization mechanisms of amide conformations in different environments Forbes, A., Beatty, A., & Smith, B. (2001). Organic Letters.
Synthesis and Characterization of Novel Polymeric Materials
Butt et al. (2005) explored the synthesis of new diamines and their polymerization with various anhydrides, leading to polymers with significant solubility and thermal stability. Such research suggests applications in developing materials with improved performance characteristics, potentially including compounds like this compound for advanced material synthesis Butt, M., Akhtar, Z., Zafar-uz-Zaman, M., & Munir, A. (2005). European Polymer Journal.
Potential Anticancer Agents
Theoclitou et al. (2011) identified a novel kinesin spindle protein (KSP) inhibitor, indicating a pathway for the development of anticancer therapies. This research showcases the exploration of this compound derivatives as potential candidates for targeting cancer cell proliferation Theoclitou, M. et al. (2011). Journal of Medicinal Chemistry.
Advances in Biosensor Technology
Karimi-Maleh et al. (2014) developed a highly sensitive biosensor for the determination of glutathione and piroxicam, indicating the utility of this compound in electrochemical sensors for medical and environmental monitoring Karimi-Maleh, H. et al. (2014). Biosensors & Bioelectronics.
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-7-21-10-5-3-9(4-6-10)12(18)16-11-8-15-14(20)17-13(11)19/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKYLYNVEMJRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




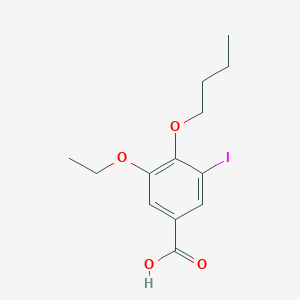
![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
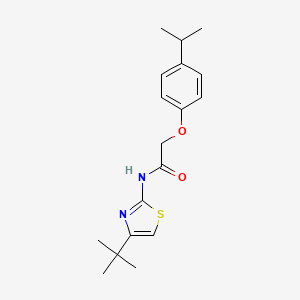
![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)
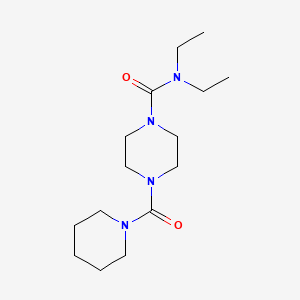
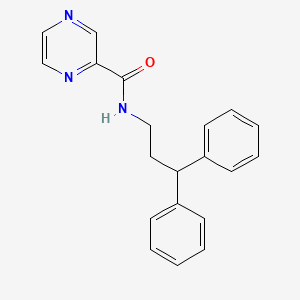
![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)

